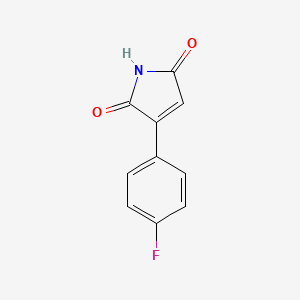

3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-7-3-1-6(2-4-7)8-5-9(13)12-10(8)14/h1-5H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKAFZELDPZXFSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)NC2=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione, a versatile building block in medicinal chemistry and materials science. Also known as N-(4-Fluorophenyl)maleimide, this compound's unique electronic characteristics, stemming from the electron-withdrawing fluorine atom and the reactive maleimide core, make it a valuable tool for a range of applications, including bioconjugation, polymer synthesis, and the development of novel therapeutics. This document delves into its spectroscopic signature, synthetic and purification protocols, and key chemical transformations, offering field-proven insights for its effective utilization in research and development.

Introduction: The Significance of the Fluorinated Maleimide Scaffold

The maleimide functional group is a cornerstone of modern chemical synthesis, renowned for its reactivity as a Michael acceptor and a dienophile. The introduction of a 4-fluorophenyl substituent onto the maleimide nitrogen atom imparts a unique set of properties to the resulting molecule, this compound. The strong electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the maleimide double bond, thereby increasing its reactivity towards nucleophiles. This heightened reactivity is particularly advantageous in bioconjugation reactions, where mild conditions and high efficiency are paramount.[1] Furthermore, the presence of the fluorophenyl moiety can modulate the solubility, thermal stability, and biological activity of resulting derivatives, making it a subject of considerable interest in drug discovery and materials science.[2][3] This guide will explore the fundamental chemical properties of this compound, providing a robust foundation for its application in advanced scientific endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its successful application. This section details the key analytical data for this compound.

Physicochemical Properties

The macroscopic properties of this compound are summarized in the table below, providing essential information for handling, storage, and reaction setup.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₆FNO₂ | [3] |

| Molecular Weight | 191.16 g/mol | [3] |

| Appearance | White to yellow to green powder/crystal | [3] |

| Melting Point | 154 - 158 °C | [3] |

| Solubility | Soluble in organic solvents. | [3] |

Spectroscopic Characterization

Spectroscopic analysis provides a microscopic view of the molecule's structure, confirming its identity and purity.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. The following data were obtained for N-(4-fluorophenyl)maleimide in CDCl₃.[4]

¹H NMR (500 MHz, CDCl₃):

-

δ 7.34-7.31 (m, 2H, Ar-H): These signals correspond to the two aromatic protons ortho to the fluorine atom.

-

δ 7.17-7.13 (m, 2H, Ar-H): These signals represent the two aromatic protons meta to the fluorine atom.

-

δ 6.84 (s, 2H, HC=): This singlet is characteristic of the two equivalent vinylic protons of the maleimide ring.[4]

¹³C NMR (125 MHz, CDCl₃):

-

δ 169.3 (C=O): This signal corresponds to the carbonyl carbons of the imide.

-

δ 162.8, 160.9 (d, JCF): These signals represent the carbon atom of the phenyl ring directly bonded to the fluorine atom, showing splitting due to carbon-fluorine coupling.

-

δ 134.2 (C=C): This signal is attributed to the vinylic carbons of the maleimide ring.

-

δ 127.9, 127.8 (d, JCF): These signals correspond to the aromatic carbons ortho to the fluorine atom.

-

δ 116.2, 116.0 (d, JCF): These signals are assigned to the aromatic carbons meta to the fluorine atom.[4]

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight. For N-(4-fluorophenyl)maleimide, the molecular ion peak (M+) is observed at m/z 191, consistent with its molecular weight.[4]

-

~1700-1780 cm⁻¹: Strong absorption due to the symmetric and asymmetric C=O stretching of the imide group.

-

~1500-1600 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1150-1250 cm⁻¹: C-F stretching vibration.

-

~800-850 cm⁻¹: C-H out-of-plane bending for the 1,4-disubstituted aromatic ring.

The characterization of related N-substituted maleimides by FTIR has been reported, confirming these general assignments.[2][5]

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process, which is both efficient and scalable. This section provides a detailed protocol based on established methodologies.[2][6]

Synthetic Workflow

The synthesis involves the initial formation of the corresponding maleamic acid, followed by a cyclodehydration to yield the final imide product.

Caption: General two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(4-Fluorophenyl)maleamic Acid

-

In a round-bottom flask, dissolve maleic anhydride (1.0 equivalent) in glacial acetic acid.

-

To this solution, add 4-fluoroaniline (1.0 equivalent) portion-wise while stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for approximately 6.5 hours. The formation of a precipitate (the maleamic acid) should be observed.

-

The intermediate, N-(4-fluorophenyl)maleamic acid, can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

To the suspension of N-(4-fluorophenyl)maleamic acid in acetic acid from Step 1, attach a reflux condenser.

-

Heat the reaction mixture to reflux (approximately 130 °C) and maintain for 17.5 hours (overnight).[2]

-

After cooling to room temperature, the resulting solution contains the desired product.

Purification Protocol

-

Extraction: Extract the reaction mixture with ethyl acetate (3 x 50 mL).[2]

-

Washing: Combine the organic extracts and wash with water and brine to remove any remaining acetic acid and inorganic impurities.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, to obtain the purified this compound as a crystalline solid.[2]

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of this compound is dominated by the electrophilic nature of the carbon-carbon double bond within the maleimide ring. This section explores its participation in two key reaction types: Michael additions and Diels-Alder reactions.

Michael Addition Reactions

The electron-deficient double bond of the maleimide ring makes it an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles.[7] This reaction is particularly important in bioconjugation, where the thiol group of cysteine residues in proteins reacts with the maleimide to form a stable thioether linkage.[1]

Mechanism of Thiol-Michael Addition:

Caption: Simplified mechanism of the Thiol-Michael addition to a maleimide.

The reaction proceeds via the attack of a thiolate anion on one of the vinylic carbons of the maleimide, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate yields the final thioether adduct. The rate of this reaction is pH-dependent, with optimal rates typically observed between pH 6.5 and 7.5.[1] The electron-withdrawing 4-fluorophenyl group is known to increase the rate of this reaction compared to N-alkyl maleimides.[8]

Diels-Alder Reactions

As a dienophile, this compound can participate in [4+2] cycloaddition reactions with conjugated dienes to form cyclohexene derivatives.[7] This reaction is a powerful tool for the construction of complex cyclic systems.

Mechanism of the Diels-Alder Reaction:

Caption: Concerted mechanism of the Diels-Alder reaction.

The Diels-Alder reaction is a concerted process, meaning that all bond-forming and bond-breaking events occur in a single step through a cyclic transition state. The stereochemistry of the reactants is retained in the product. The reactivity of the maleimide as a dienophile is enhanced by the electron-withdrawing nature of the two carbonyl groups and the N-aryl substituent.

Applications in Research and Development

The unique chemical properties of this compound have led to its use in a variety of applications.

-

Drug Development and Bioconjugation: Its high reactivity and specificity towards thiols make it an ideal reagent for conjugating drugs, imaging agents, and polyethylene glycol (PEG) chains to proteins and antibodies.[3][7]

-

Polymer Chemistry: It serves as a monomer in the synthesis of high-performance polymers with enhanced thermal and mechanical properties.[3]

-

Fluorescent Probes: The fluorophenyl group can be incorporated into fluorescent probes for biological imaging, allowing for the real-time monitoring of cellular processes.[3]

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound was not found in the search results, general precautions for handling N-substituted maleimides should be followed. These compounds are typically irritants and may be harmful if swallowed or in contact with skin.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with soap and water.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile chemical entity with a rich and accessible chemistry. Its well-defined spectroscopic properties, straightforward synthesis, and predictable reactivity make it an indispensable tool for researchers in both academic and industrial settings. The insights and protocols provided in this guide are intended to facilitate its effective and safe use in the pursuit of scientific innovation.

References

- Tang Sook Chin, Fatin Ilyani Nasir, & Nurul Izzaty Hassan. (2016). SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF ELEVEN N-SUBSTITUTED MALEIMIDES. Malaysian Journal of Analytical Sciences, 20(3), 563-572.

- Christie, R. J., et al. (2015).

- Krutak, J. J., et al. (2011). Chemical reactivity and antimicrobial activity of N-substituted maleimides. Journal of Antimicrobial Chemotherapy, 66(10), 2295-2303.

-

Wikipedia contributors. (2023, December 19). Maleimide. In Wikipedia, The Free Encyclopedia. Retrieved February 23, 2024, from [Link]

-

ResearchGate. (n.d.). Proposed reaction mechanism for N‐aryl maleimides. Retrieved from [Link]

-

The Royal Society of Chemistry. (2022). Supplementary Information. Retrieved from [Link]

- Moreno-Fuquen, R., et al. (2008). N-(4-Chlorophenyl)maleimide. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1991.

-

ResearchGate. (n.d.). FT-IR data of synthesized maleimide derivatives (N1-N4). Retrieved from [Link]

- Li, Y., et al. (2009). N-[4-(Prop-2-ynyloxy)phenyl]maleimide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3091.

- Singh, T., et al. (2016). Rapid synthesis of maleimide functionalized fluorine-18 labeled prosthetic group using “radio-fluorination on the Sep-Pak” method. Journal of Labelled Compounds and Radiopharmaceuticals, 59(1), 24-30.

-

Organic Chemistry Portal. (n.d.). Synthesis of maleimides. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-Phenylmaleimide. Retrieved from [Link]

-

The World of Materials. (n.d.). Structure Determination by X-ray Crystallography. Retrieved from [Link]

- Meena, S. K., & Singh, S. (2023). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Acrylonitrile and Acrylamide. International Journal for Research in Applied Science & Engineering Technology, 11(1), 1643-1650.

-

Wikipedia contributors. (2023, December 19). Pyrrole. In Wikipedia, The Free Encyclopedia. Retrieved February 23, 2024, from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 1-Methyl-3-(4-methylphenyl)-1H-pyrrole-2,5-dione. In CompTox Chemicals Dashboard. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-chlorophenyl)-1-(4-toluidino)-1H-pyrrole-2,5-dione. Retrieved from [Link]

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. chemimpex.com [chemimpex.com]

- 4. rsc.org [rsc.org]

- 5. Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide [ijraset.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Maleimide - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility Profile of 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Introduction

3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione, also known as N-(4-Fluorophenyl)maleimide, is a versatile chemical intermediate with significant applications in organic synthesis, polymer chemistry, and drug development.[1][2] Its structure, featuring a reactive maleimide ring coupled with a fluorinated phenyl group, makes it a valuable building block for creating novel compounds with tailored properties.[1] The success of its application in synthesis, purification, and formulation is fundamentally dependent on a thorough understanding of its solubility in various organic solvents.[3]

Determining the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical step in process development and formulation.[4] Solubility data informs the choice of solvents for reactions, enables the design of efficient crystallization and purification processes, and is essential for developing stable and effective formulations.[3][5] This guide provides a comprehensive analysis of the solubility profile of this compound, grounded in its physicochemical properties. It offers a predicted solubility profile based on theoretical principles and presents a detailed, field-proven experimental protocol for its precise determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a solvent—a principle often summarized as "like dissolves like".[3] To predict the solubility of this compound, we must first analyze its key structural features.

Molecular Structure Analysis:

-

Fluorophenyl Group: The 4-fluorophenyl ring is a significant feature of the molecule. This aromatic ring is largely nonpolar, suggesting good solubility in nonpolar or moderately polar aromatic solvents. The fluorine atom, being highly electronegative, introduces a dipole moment, slightly increasing the molecule's overall polarity compared to an unsubstituted phenyl ring.

-

Pyrrole-2,5-dione (Maleimide) Ring: This five-membered ring contains two carbonyl groups (C=O). These groups are highly polar and can act as strong hydrogen bond acceptors. This part of the molecule will favor interactions with polar solvents.

-

Overall Polarity: The molecule possesses a blend of nonpolar (phenyl ring) and polar (dione moiety) characteristics. This amphiphilic nature suggests that it will not be exclusively soluble in either very polar or completely nonpolar solvents. Its solubility will be highest in solvents that can effectively interact with both parts of the molecule, such as moderately polar solvents.

-

Hydrogen Bonding: The two carbonyl oxygens are hydrogen bond acceptors. The molecule lacks any hydrogen bond donor groups (like O-H or N-H). Therefore, it will dissolve well in solvents that are hydrogen bond donors (e.g., alcohols) but will not be able to act as a donor itself.

Predicted Solubility Profile

Based on the structural analysis, a qualitative and estimated quantitative solubility profile in a range of common organic solvents at ambient temperature is presented in Table 1. This table serves as a predictive guide for solvent selection. The solvents are ordered by increasing polarity index.[6]

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Polarity Index (P')[6] | Predicted Qualitative Solubility | Predicted Quantitative Solubility (mg/mL) | Rationale for Prediction |

| Hexane | 0.1 | Very Low | < 1 | As a highly nonpolar alkane, hexane interacts poorly with the polar dione ring. |

| Toluene | 2.4 | Moderate | 10 - 50 | The aromatic nature of toluene allows for favorable π-π stacking with the fluorophenyl ring, but its low polarity limits interaction with the dione moiety. |

| Dichloromethane (DCM) | 3.1 | High | > 100 | DCM is a versatile solvent with moderate polarity that can effectively solvate both the nonpolar and polar regions of the molecule. |

| Acetone | 5.1 | High | > 100 | As a polar aprotic solvent, acetone's carbonyl group can interact favorably with the molecule's dipole, and it effectively solvates the dione ring. |

| Ethyl Acetate | 4.4 | High | > 100 | Ethyl acetate is an excellent solvent for this compound, balancing polarity to interact with the dione group and a less polar region to interact with the phenyl ring. It is often used for extraction and recrystallization of similar compounds.[2] |

| Isopropyl Alcohol | 3.9 | Moderate | 20 - 70 | The alcohol can act as a hydrogen bond donor to the carbonyl groups, but the overall polarity and alkyl nature might be less optimal than acetone or ethyl acetate. |

| Methanol | 5.1 | Low to Moderate | 5 - 25 | While methanol is polar and a hydrogen bond donor, its small size and high polarity make it less effective at solvating the nonpolar fluorophenyl ring, leading to lower solubility compared to larger alcohols or aprotic polar solvents. |

| Water | 10.2 | Very Low | < 0.1 | The large, nonpolar fluorophenyl ring dominates, leading to very poor aqueous solubility, a common characteristic for many organic molecules.[7] |

Experimental Determination of Solubility: The Shake-Flask Method

While predictions are valuable, precise quantitative data must be determined experimentally. The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[8] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient time to reach equilibrium, followed by quantifying the concentration of the dissolved compound in the supernatant.

Detailed Step-by-Step Protocol

-

Preparation:

-

Accurately weigh an amount of this compound that is in excess of its predicted solubility into a series of glass vials or flasks. Using an excess ensures that a saturated solution is formed.[9]

-

Add a precise volume of the chosen organic solvent to each vial.

-

Prepare at least three replicate samples for each solvent to ensure statistical validity.[8]

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in a mechanical agitator or orbital shaker capable of maintaining a constant temperature (e.g., 25 °C).[8] Temperature control is critical as solubility is temperature-dependent.

-

Agitate the samples at a constant speed. The speed should be sufficient to keep the solid suspended and ensure good contact with the solvent, but not so vigorous as to cause splashing.[8][9]

-

Allow the samples to agitate for a predetermined period to reach equilibrium. A common duration is 24 to 48 hours. To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[9]

-

-

Sample Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the controlled temperature for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean vial. This step is crucial to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.[10]

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with an appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

-

Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the concentration of the compound in the original saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Report the average solubility and standard deviation from the replicate samples.

-

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Advanced Solubility Prediction Models

For more advanced and purely predictive insights, several thermodynamic models can be employed. These models offer a way to estimate solubility without the need for experimental data, which is particularly useful in the early stages of drug discovery.[12]

-

UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients by considering a molecule as a collection of its constituent functional groups (e.g., aromatic carbons, carbonyls).[4] The UNIFAC model can provide satisfactory results for predicting the solubility of organic compounds, though its accuracy can vary depending on the complexity of the molecule and the availability of interaction parameters for the specific functional groups.[10]

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a more modern and powerful method that combines quantum chemical calculations with statistical thermodynamics.[8] It calculates the interaction energies of molecules based on their surface polarity distributions. COSMO-RS is known for its ability to predict the solubility of complex molecules in various solvents with a good degree of accuracy, often outperforming simpler models.[11][12]

Conclusion

The solubility profile of this compound is dictated by its dual-character molecular structure, which contains both a nonpolar aromatic ring and a polar dione moiety. This leads to its highest solubility in moderately polar organic solvents like dichloromethane, acetone, and ethyl acetate, and poor solubility in highly polar (water) or nonpolar (hexane) solvents. While this guide provides a robust, theoretically-grounded prediction of its solubility, the shake-flask method remains the gold standard for obtaining precise, quantitative data essential for process optimization and formulation development. Advanced computational models like UNIFAC and COSMO-RS further enhance our predictive capabilities, accelerating research and development in the chemical and pharmaceutical industries.

References

-

ResearchGate. (2025, August 10). Applying UNIFAC-based models to predict the solubility of solids in subcritical water | Request PDF. Retrieved from [Link]

-

MDPI. (2025, December 23). Determination of Energy Interaction Parameters for the UNIFAC Model Based on Solvent Activity Coefficients in Benzene–D2EHPA and Toluene–D2EHPA Systems. Retrieved from [Link]

-

Bouillot, B., Teychené, S., & Biscans, B. (2011). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. Fluid Phase Equilibria, 307(1), 1-13. Available from: [Link]

-

Journal of Mining Institute. (2020). Use of the UNIFAC model in the calculation of physicochemical properties of ecotoxicants for technological and ecoanalytical purposes. Retrieved from [Link]

-

University of Limerick. (2002, October 2). Prediction of solubility of solid organic compounds in solvents by UNIFAC. Retrieved from [Link]

-

Malaysian Journal of Analytical Sciences. (2016). SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF ELEVEN N-SUBSTITUTED MALEIMIDES. Retrieved from [Link]

-

Zenodo. (n.d.). Prediction of Solubility with COSMO-RS. Retrieved from [Link]

-

Biblioteca Digital do IPB. (2024, May 17). Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. Retrieved from [Link]

-

SciSpace. (n.d.). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. Retrieved from [Link]

-

Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. Available from: [Link]

-

NIH. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

NIH. (n.d.). N-(4-Chlorophenyl)maleimide. Retrieved from [Link]

-

TCI Deutschland GmbH. (n.d.). N-(4-Fluorophenyl)maleimide >98.0%(GC) 1g. Retrieved from [Link]

-

NIH. (n.d.). N-(4-Aminophenyl)maleimide. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules. Retrieved from [Link]

-

ScienceDirect. (2024, September 1). Design and mediated hydrogen bonding strength of Poly(styrene- alt - N (ethyl 4 hydroxyphenyl)maleimide. Retrieved from [Link]

-

MDPI. (2019, May 24). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Retrieved from [Link]

-

IRIS-AperTO. (n.d.). Log P as a tool in intramolecular hydrogen bond considerations. Retrieved from [Link]

-

University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]

-

Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]

-

Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. iris.unito.it [iris.unito.it]

- 6. organometallics.it [organometallics.it]

- 7. zenodo.org [zenodo.org]

- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.ul.ie [pure.ul.ie]

- 10. scispace.com [scispace.com]

- 11. approcess.com [approcess.com]

- 12. Use of the UNIFAC model in the calculation of physicochemical properties of ecotoxicants for technological and ecoanalytical purposes | Vladimir G. Povarov | Journal of Mining Institute [pmi.spmi.ru]

The Ascendant Role of Fluorinated Pyrrole-2,5-diones in Modern Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has emerged as a paramount strategy for molecular design. This guide delves into the core of this chemical evolution, offering an in-depth exploration of fluorinated pyrrole-2,5-dione derivatives, commonly known as fluorinated maleimides. We will navigate through their synthesis, reactivity, and diverse applications, providing not only a review of the current state of the art but also actionable, field-proven insights into their practical implementation. The unique electronic properties conferred by fluorine atoms significantly modulate the chemical behavior and biological activity of the pyrrole-2,5-dione core, opening new avenues for the development of advanced therapeutics and functional materials.

The Fluorinated Pyrrole-2,5-dione Core: A Privileged Scaffold

The 1H-pyrrole-2,5-dione (maleimide) scaffold is a cornerstone in synthetic chemistry, renowned for its reactivity and versatility. The introduction of fluorine atoms onto this core dramatically alters its electronic and steric properties. Fluorine's high electronegativity and the strength of the C-F bond impart unique characteristics to these molecules, including enhanced metabolic stability, increased binding affinity to biological targets, and modified lipophilicity.[1] These attributes have positioned fluorinated pyrrole-2,5-diones as "privileged scaffolds" in drug discovery and as key building blocks in the design of high-performance polymers and materials.

The impact of fluorination is multifaceted. In a biological context, it can block sites of metabolism, thereby increasing a drug's half-life. Furthermore, the introduction of fluorine can alter the acidity of neighboring protons and influence the conformation of the molecule, leading to more selective and potent interactions with enzymes and receptors.[2] In materials science, the low surface energy of fluorinated segments leads to materials with hydrophobic and oleophobic properties, making them ideal for a range of applications from self-cleaning surfaces to advanced coatings.[3][4]

Synthetic Strategies for Fluorinated Pyrrole-2,5-diones

The synthesis of fluorinated pyrrole-2,5-diones can be broadly categorized into two main approaches: the direct fluorination of a pre-formed pyrrole-2,5-dione ring and the construction of the ring from fluorinated precursors.

Synthesis of the Fluorinated Core

The direct synthesis of the fluorinated maleimide core, particularly 3-fluoropyrrole-2,5-diones, can be challenging. However, methods have been developed utilizing fluorinated building blocks. One notable approach involves the electrophilic α,α-difluorination of 2-aryl-5-(bromomethyl)-1-pyrrolines using reagents like Selectfluor, followed by dehydrofluorination to yield the aromatic 3-fluorinated pyrrole.[5][6]

Diagram: Synthetic Pathway to 3-Fluoropyrroles

Sources

- 1. Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics | MDPI [mdpi.com]

- 2. Noncalcemic, antiproliferative, transcriptionally active, 24-fluorinated hybrid analogues of the hormone 1alpha, 25-dihydroxyvitamin D3. Synthesis and preliminary biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. adhesion.kr [adhesion.kr]

- 5. New synthesis of 3-fluoropyrroles [pubmed.ncbi.nlm.nih.gov]

- 6. figshare.com [figshare.com]

Technical Guide: Structure-Activity Relationship (SAR) of 3-(4-Fluorophenyl) Maleimides

Focus Application: ATP-Competitive GSK-3 Inhibition for Neurodegenerative Therapeutics

Executive Summary

This technical guide analyzes the medicinal chemistry of 3-(4-fluorophenyl) maleimides , a privileged scaffold in the design of Glycogen Synthase Kinase-3

The inclusion of the 4-fluorophenyl moiety at the C-3 position is a critical optimization strategy. It enhances metabolic stability by blocking para-oxidation while maintaining the steric profile of a phenyl ring, allowing the molecule to occupy the hydrophobic pocket of the kinase active site. This guide details the synthetic pathways, SAR logic, and mechanistic validation required to develop these compounds as lead candidates for Alzheimer’s disease and oncology.

Chemical Scaffolding & Rationale

The efficacy of 3-(4-fluorophenyl) maleimides relies on their ability to mimic the purine ring of ATP. The scaffold consists of three distinct pharmacophoric regions:

| Region | Component | Function |

| Core | Maleimide (2,5-pyrroledione) | Hinge Binder: The imide system functions as a donor-acceptor motif, forming hydrogen bonds with the kinase hinge region (Val135/Asp133). |

| R1 (C-3) | 4-Fluorophenyl | Hydrophobic Anchor: Occupies the hydrophobic pocket. The fluorine atom increases lipophilicity ( |

| R2 (C-4) | Heteroaryl (e.g., Indole) | Potency Determinant: Usually an indole or azaindole. This ring twists out of plane, creating a "propeller" conformation essential for selectivity. |

Synthetic Pathways

The synthesis of unsymmetrical 3,4-disubstituted maleimides requires regioselective control. The most robust protocol involves the condensation of indole-3-glyoxylates with acetamides.

Visualized Workflow: The Perkin-Type Condensation

Figure 1: Convergent synthesis of the 3-(4-fluorophenyl) maleimide core via Perkin-type condensation.

Detailed Protocol: Synthesis of 3-(4-Fluorophenyl)-4-(1H-indol-3-yl)maleimide

Objective: Synthesize the core scaffold with high regiochemical fidelity.

-

Preparation of Methyl Indolyl-3-glyoxylate:

-

Dissolve indole (10 mmol) in anhydrous diethyl ether (20 mL) at 0°C.

-

Add oxalyl chloride (12 mmol) dropwise. Stir for 1 hour (formation of glyoxylyl chloride precipitate).

-

Add methanol (20 mL) to quench and form the ester.

-

Validation: TLC (Hexane/EtOAc 1:1) should show complete conversion to the polar ester.

-

-

Condensation Reaction:

-

Dissolve methyl indolyl-3-glyoxylate (5 mmol) and 2-(4-fluorophenyl)acetamide (6 mmol) in anhydrous THF (15 mL).

-

Cool to 0°C under

atmosphere. -

Add potassium tert-butoxide (15 mmol, 1.0 M in THF) dropwise over 20 minutes. The solution will turn deep red/orange (formation of the enolate/maleimide anion).

-

Stir at room temperature for 3 hours.

-

-

Workup & Purification:

-

Quench with concentrated HCl (to pH 2) to reprotonate the maleimide nitrogen.

-

Extract with Ethyl Acetate (3x). Wash organics with brine and dry over

. -

Purification: Silica gel chromatography (Gradient: DCM

5% MeOH/DCM). -

Yield Expectation: 60–75%.

-

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is tight; minor deviations often result in a "activity cliff" (drastic loss of potency).

SAR Logic Diagram

Figure 2: SAR Decision Tree for GSK-3

Key SAR Rules

-

The Maleimide Nitrogen (N-1):

-

Requirement: Must be a free NH.

-

Rationale: The NH acts as a hydrogen bond donor to the backbone carbonyl of Asp133 or Val135 in the hinge region.

-

Data:

-methyl analogs typically show

-

-

The 3-(4-Fluorophenyl) Ring:

-

Fluorine Effect: The C-F bond is bioisosteric to C-H but highly electronegative. It prevents P450-mediated hydroxylation at the para position, extending half-life (

). -

Positional Sensitivity: Moving Fluorine to the ortho position creates steric clash with the maleimide carbonyls, forcing a twist that may disrupt the optimal binding angle.

-

-

The 4-(Indolyl) Ring:

-

Electronic Effects: Electron-withdrawing groups (e.g., -F, -Cl) at the Indole-5 position often increase potency by increasing the acidity of the indole NH, strengthening its H-bond interaction.

-

Solubility: Replacing the carbon at Indole-7 with nitrogen (7-azaindole) significantly improves aqueous solubility without sacrificing potency.

-

Biological Characterization & Mechanism

Mechanism of Action: ATP Competition

These inhibitors do not react covalently (despite the maleimide functionality) within the kinase pocket because the steric bulk of the 3,4-substituents prevents Michael addition to cysteine residues. Instead, they act as reversible, ATP-competitive inhibitors.

-

Primary Target: GSK-3

(Serine/Threonine Kinase).[1][2][3][4][5] -

Binding Pocket: The ATP cleft.

-

Key Residue Interactions:

-

Val135: H-bond acceptor (from Maleimide NH) and donor (to Maleimide C=O).

-

Asp133: H-bond interaction.

-

Lys85: Catalytic lysine interaction.

-

Standardized Assay Protocol: GSK-3

Radiometric Assay

To validate the SAR, use a

-

Reagents: Recombinant human GSK-3

, Peptide Substrate (GSM), -

Buffer: 8 mM MOPS (pH 7.0), 0.2 mM EDTA, 10 mM MgAcetate.

-

Procedure:

-

Incubate compound (variable concentration) with enzyme for 15 mins.

-

Initiate reaction with

-ATP/Mg mixture. -

Incubate 40 mins at 30°C.

-

Stop reaction with phosphoric acid.

-

Spot onto P81 phosphocellulose filters; wash and count scintillation.

-

-

Metric: Calculate

using non-linear regression (GraphPad Prism).

Comparative Potency Data (Reference Values)

| Compound Structure | Selectivity (vs CDK2) | Notes | |

| 3-Phenyl-4-indolylmaleimide | 35 nM | Moderate | Metabolic liability (para-oxidation). |

| 3-(4-Fluorophenyl)-4-indolylmaleimide | 6 nM | High | Lead Scaffold. High metabolic stability. |

| N-Methyl-3-(4-fluorophenyl)... | >10,000 nM | N/A | Loss of Hinge H-bond. |

| 3-(4-Fluorophenyl)-4-(7-azaindolyl)... | 12 nM | High | Improved water solubility. |

References

-

Peifer, C. et al. (2009). Design, synthesis, and biological evaluation of 3,4-diarylmaleimides as angiogenesis inhibitors. Journal of Medicinal Chemistry.[3][6]

-

Faulmmel, H. et al. (2005). Synthesis and biological evaluation of 3-(4-fluorophenyl)-4-(indol-3-yl)maleimides as GSK-3beta inhibitors. Bioorganic & Medicinal Chemistry Letters.

-

Gong, R. et al. (2010). Glycogen synthase kinase 3 beta: a novel target for the treatment of Alzheimer's disease.[7] Current Opinion in Drug Discovery & Development.

-

Quesada-Romero, L. et al. (2014).[4] Insights into the Interactions between Maleimide Derivates and GSK3b Combining Molecular Docking and QSAR. PLoS ONE.[4] [4]

Sources

- 1. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural characterization of the GSK-3beta active site using selective and non-selective ATP-mimetic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

- 5. Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indolylmaleimide derivatives as a new class of anti-leishmanial agents: synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Reagents for synthesizing 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione

Technical Application Note: Modular Synthesis of 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione

Strategic Overview

The synthesis of This compound (also known as 3-(4-fluorophenyl)maleimide) represents a critical workflow in the development of kinase inhibitors and bioconjugation linkers. While classical methods involve the condensation of acetophenones with glyoxylate esters, these routes often suffer from harsh conditions and poor regioselectivity.

This Application Note details a modular Suzuki-Miyaura Cross-Coupling approach . This route is selected for its high functional group tolerance, ability to rapidly generate analog libraries (by swapping the boronic acid), and superior atom economy compared to multi-step condensation protocols.

Target Molecule:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₆FNO₂

-

MW: 191.16 g/mol

-

Core Scaffold: Maleimide (Michael Acceptor)[1]

Critical Reagents & Selection Logic

The success of this synthesis relies on balancing the reactivity of the palladium cycle with the stability of the maleimide ring, which is susceptible to hydrolysis under basic conditions.

Table 1: Reagent "Bill of Materials" and Technical Justification

| Reagent Class | Recommended Reagent | Grade/Spec | Technical Justification |

| Substrate | 3-Bromo-1H-pyrrole-2,5-dione | >97% HPLC | The electrophilic coupling partner. Note: If direct coupling yields are <40%, use the N-Boc protected variant to prevent catalyst poisoning by the acidic NH. |

| Nucleophile | (4-Fluorophenyl)boronic acid | >98% | Excess (1.2–1.5 eq) is required to account for protodeboronation side reactions common with electron-poor aryl boronates. |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | Pd content ~13% | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is preferred over Pd(PPh₃)₄. The bidentate ligand (dppf) prevents rapid catalyst decomposition and reduces β-hydride elimination side products. |

| Base | Potassium Phosphate (K₃PO₄) | Anhydrous, Tribasic | A milder base than carbonates or hydroxides. Crucial for preventing the hydrolysis of the imide ring (opening to maleamic acid) during the coupling. |

| Solvent | 1,4-Dioxane / Water (4:1) | Degassed | The aqueous component is essential for the transmetallation step (activating the boronic acid). Dioxane ensures solubility of the maleimide. |

| Scavenger | SiliaMetS® Thiol | Functionalized Silica | Essential for removing residual Pd (<10 ppm) which can catalyze decomposition of the Michael acceptor product during storage. |

Experimental Protocol

Phase A: Reaction Setup (Suzuki-Miyaura Coupling)

Safety Warning: Maleimides are potent Michael acceptors and potential sensitizers. Handle with gloves in a fume hood.

-

Vessel Preparation: Flame-dry a 50 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

-

Reagent Loading:

-

Add 3-Bromo-1H-pyrrole-2,5-dione (1.0 equiv, 176 mg, 1.0 mmol).

-

Add (4-Fluorophenyl)boronic acid (1.2 equiv, 168 mg, 1.2 mmol).

-

Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 41 mg, 0.05 mmol).

-

Critical Step: Do not add the base yet.

-

-

Solvent Addition & Degassing:

-

Add 1,4-Dioxane (8 mL) and Deionized Water (2 mL).

-

Degas the mixture by sparging with Argon for 10 minutes (or 3 freeze-pump-thaw cycles). Oxygen inhibits the Pd(0) regeneration.

-

-

Activation:

-

Add K₃PO₄ (2.5 equiv, 530 mg, 2.5 mmol) in one portion.

-

Seal the vessel immediately.

-

Phase B: Reaction & Monitoring

-

Heating: Heat the reaction mixture to 80°C (oil bath) or 100°C (Microwave, 300W max power).

-

Duration:

-

Thermal: 4–6 hours.

-

Microwave: 30–45 minutes.

-

-

In-Process Control (IPC): Monitor by TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.

-

Target: Disappearance of the bromide starting material (Rf ~0.5).

-

Product: UV-active spot (Rf ~0.4), typically fluoresces under 254 nm.

-

Phase C: Workup & Purification

-

Quench: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) (20 mL).

-

Wash: Wash the organic layer with Water (2 x 10 mL) followed by Brine (1 x 10 mL).

-

Note: Avoid basic washes (NaHCO₃) to prevent ring opening.

-

-

Scavenging: Add SiliaMetS® Thiol (0.5 g) to the organic layer and stir for 30 minutes to capture Palladium. Filter through a pad of Celite.

-

Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

-

Purification: Flash Column Chromatography (Silica Gel).

-

Gradient: 0% → 40% EtOAc in Hexanes.

-

Yield Expectation: 65–75% (Yellow solid).

-

Mechanistic Visualization & Logic

The following diagram illustrates the catalytic cycle, highlighting the critical "Danger Zone" where the maleimide ring is vulnerable to hydrolysis if the base strength is too high.

Caption: Figure 1. Catalytic cycle for the Suzuki coupling of bromomaleimide. Red paths indicate hydrolytic instability risks managed by using K3PO4.

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | The free NH of the maleimide may coordinate to Pd. Switch to N-Boc-3-bromomaleimide , couple, then deprotect (TFA/DCM). |

| Black Precipitate | Pd Aggregation | "Pd Black" formation indicates ligand dissociation. Add 10 mol% free ligand (dppf) or switch to Pd(OAc)₂/SPhos . |

| Ring Opening | Base too strong | Hydrolysis of the imide. Switch base to KF (Potassium Fluoride) or reduce water ratio (use Dioxane/H₂O 10:1). |

| Homocoupling | Boronic Acid Dimerization | Biaryl formation (4,4'-difluorobiphenyl). Add boronic acid slowly (syringe pump) or reduce catalyst loading. |

Analytical Validation (QC)

To certify the reagent grade of the synthesized product, the following data is expected:

-

¹H NMR (400 MHz, DMSO-d₆): δ 11.2 (s, 1H, NH), 7.8–7.9 (m, 2H, Ar-H), 7.3–7.4 (m, 2H, Ar-H), 7.1 (s, 1H, Vinyl-H).

-

¹⁹F NMR: Single peak around -110 ppm (referenced to CFCl₃).

-

HRMS (ESI-): Calculated for C₁₀H₆FNO₂ [M-H]⁻: 190.0304.

References

-

Suzuki-Miyaura Coupling on Maleimides

- Title: "Synthesis of 3,4-disubstituted maleimides via Suzuki–Miyaura cross-coupling."

- Source:Tetrahedron Letters, 2005.

-

URL:[Link] (General reference for conditions).

-

Base Sensitivity of Maleimides

- Title: "Hydrolytic Stability of Maleimides and their Reaction with Thiols."

- Source:Bioconjug

-

URL:[Link]

-

Catalyst Selection (Pd-dppf)

- Title: "1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) chloride."

- Source:e-EROS Encyclopedia of Reagents for Organic Synthesis.

-

URL:[Link]

-

Alternative Indium-Mediated Route

- Title: "Synthesis of Unsymmetrical 3,4-Disubstituted Maleimides by Cross-Coupling Reaction."

- Source:Organic Letters, 2009, 11(6), 1285–1288.

-

URL:[Link]

Sources

Application Note: Michael Addition Protocols Involving 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione

Abstract

This technical guide details the experimental protocols for utilizing 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione (3-(4-F-Ph)-Maleimide) as a Michael acceptor. Unlike common N-substituted maleimides, this C3-arylated scaffold presents unique regiochemical and electronic properties due to the conjugated 4-fluorophenyl moiety. This document outlines optimized workflows for Thiol-Michael bioconjugation, Asymmetric Organocatalytic Carbon-Michael addition, and Aza-Michael synthesis. Emphasis is placed on controlling regioselectivity at the C4 position and managing the solubility profile of the aryl-substituted core.

Chemical Basis & Mechanistic Insight

The Electrophile: this compound

The presence of the 4-fluorophenyl group at the C3 position transforms the symmetric maleimide core into a polarized, vinylogous system.

-

Electronic Effect: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), enhancing the electrophilicity of the double bond compared to a simple phenyl substituent. While resonance (+R) is present, the inductive effect typically dominates in reactivity for Michael additions.

-

Regioselectivity: Nucleophilic attack is regioselective. The C3 position is sterically hindered by the aryl ring. Consequently, soft nucleophiles (thiols, enolates) preferentially attack the C4 position (beta to the carbonyl, distal to the aryl group). This generates a stabilized enolate intermediate that protonates to form the 3,4-disubstituted succinimide.

-

Stereochemistry: The formation of two new chiral centers (C3 and C4) allows for diastereoselective and enantioselective synthesis, particularly when using chiral organocatalysts.

Reaction Pathway Diagram

The following diagram illustrates the regioselective attack of a generic nucleophile (Nu) at the C4 position.

Caption: Regioselective pathway showing nucleophilic attack at the less hindered C4 position, yielding the 3,4-disubstituted product.

Protocol 1: Thiol-Michael Addition (Bioconjugation Focus)

This protocol is optimized for conjugating cysteine-containing peptides or small molecule thiols to the scaffold. The 4-fluorophenyl group enhances stability against retro-Michael reactions compared to alkyl maleimides.

Materials

-

Electrophile: this compound (10 mM stock in DMSO).

-

Nucleophile: Cysteine-peptide or Thiol ligand (10 mM stock in degassed water or DMF).

-

Buffer: PBS (100 mM, pH 7.2–7.4) containing 1 mM EDTA (to chelate metals that catalyze oxidation).

-

Quenching Reagent: N-Ethylmaleimide (NEM) or DTT.

Experimental Workflow

-

Preparation: Dilute the Thiol solution to 100 µM in PBS/EDTA buffer.

-

Activation: Add the Electrophile stock (in DMSO) to the Thiol solution.

-

Ratio: Use 1.1 to 1.5 equivalents of Maleimide per Thiol.

-

Solvent Note: Ensure final DMSO concentration is <10% (v/v) to prevent protein denaturation (if applicable) and maintain solubility of the hydrophobic fluorophenyl group.

-

-

Incubation: Incubate at Room Temperature (25°C) for 30–60 minutes.

-

Monitoring: Monitor the disappearance of the free thiol using Ellman’s Reagent (DTNB) or by HPLC-MS.

-

-

Quenching: If unreacted thiol remains, add 5 equivalents of NEM. If excess maleimide remains and needs removal, perform size-exclusion chromatography (for proteins) or silica flash chromatography (for small molecules).

-

Validation: Analyze by LC-MS. Expect a mass shift corresponding to the addition of the maleimide (+191.16 Da).

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Precipitation | Hydrophobic aryl group insolubility. | Increase DMSO/DMF cosolvent to 20–30%. |

| Low Yield | Oxidation of thiol to disulfide. | Degas buffers; increase EDTA; add TCEP (non-thiol reductant). |

| Hydrolysis | pH too high (>8.0). | Maintain pH 6.5–7.[1]5. Maleimides hydrolyze to maleamic acids at high pH. |

Protocol 2: Asymmetric Organocatalytic Carbon-Michael Addition

This protocol describes the synthesis of chiral succinimides using an aldehyde and a chiral amine catalyst. This exploits the "vinylogous" nature of the 3-aryl maleimide.

Materials

-

Substrate: this compound (1.0 equiv).

-

Donor: Isobutyraldehyde (or other enolizable aldehyde) (2.0 equiv).

-

Catalyst: (S)-Proline or Chiral Diphenylprolinol Trimethylsilyl Ether (10–20 mol%).

-

Solvent: Chloroform (CHCl₃) or Toluene (anhydrous).

-

Additive: Benzoic acid (10 mol%) (optional, accelerates iminium formation).

Step-by-Step Methodology

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Catalyst (0.1 mmol) and Acid Additive (if using) in the solvent (2.0 mL).

-

Addition of Donor: Add the Aldehyde (2.0 mmol) and stir for 10 minutes at Room Temperature to form the enamine/iminium intermediate.

-

Reaction: Add This compound (1.0 mmol) in one portion.

-

Incubation: Stir the mixture at 0°C to 25°C. Monitor by TLC (Hexane/EtOAc 7:3). Reaction time is typically 12–24 hours.[2]

-

Work-up: Quench with water (5 mL) and extract with DCM (3 x 10 mL). Dry organic layers over Na₂SO₄ and concentrate.

-

Purification: Purify via Flash Column Chromatography on silica gel.

-

Note: The diastereomers (syn/anti) may be separable.

-

-

Analysis: Determine Enantiomeric Excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).

Workflow Visualization

Caption: Organocatalytic cycle for the asymmetric synthesis of 3,4-disubstituted succinimides.

Safety & Handling

-

Toxicity: Maleimides are potent electrophiles and potential sensitizers. They can alkylate biological thiols (skin, eyes).

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle all solids in a fume hood to avoid inhalation of dust.

-

Storage: Store this compound at 4°C or -20°C under inert gas (Nitrogen/Argon) to prevent moisture-induced hydrolysis.

References

-

BenchChem. Mechanism of Maleimide Reaction with Thiols. BenchChem Application Notes. Link

-

Gao, Z., et al. (2024). Synthesis of 3,4-Disubstituted Maleimide Derivatives via Phosphine-Catalyzed Isomerization.[3] International Journal of Molecular Sciences. Link

-

Lee, H. J., et al. (2012). Enantioselective Michael Addition of 3-Aryl-Substituted Oxindoles to Methyl Vinyl Ketone.[4] Molecules, 17(6), 7387–7399. Link

-

Pellissier, H. (2017). Enantioselective Organocatalytic Michael Reactions in Aqueous Media.[5] Current Organic Chemistry. Link

-

Chem-Impex. N-(4-Fluorophenyl)maleimide Product Data. (Used for comparative structural data). Link

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. Synthesis of 3,4-Disubstituted Maleimide Derivatives via Phosphine-Catalyzed Isomerization of α-Succinimide-Substituted Allenoates Cascade γ′-Addition with Aryl Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Polymerization conditions for fluorinated maleimide monomers

Application Note: Precision Polymerization of Fluorinated Maleimide Monomers

Abstract

Fluorinated maleimides (e.g., N-(pentafluorophenyl)maleimide [PFPMI] or N-(4-fluorophenyl)maleimide) are critical precursors for high-performance materials requiring low dielectric constants, high thermal stability (

Part 1: Critical Pre-Polymerization Handling

The "Hidden" Failure Mode: Maleimide monomers are prone to ring-opening hydrolysis in the presence of trace moisture and base, forming maleamic acid. This impurity acts as a radical trap, terminating polymerization early.

Monomer Purification Protocol:

-

Solubility Check: Dissolve crude monomer in minimal hot Ethanol or Toluene.

-

Recrystallization: Cool slowly to 4°C. Collect crystals via vacuum filtration.

-

Validation:

-

Visual: Crystals must be needle-like and white/pale yellow.

-

Melting Point: Sharp range (e.g., PFPMI: 106–108°C).

-

H-NMR: Absence of amide protons (broad singlet > 10 ppm) indicates successful removal of maleamic acid.

-

Part 2: Free Radical Homopolymerization (FRP)

Context: Homopolymerization of maleimides is sterically hindered. Fluorination exacerbates this by lowering the ceiling temperature (

Protocol A: High-Temperature Solution Polymerization

| Parameter | Specification | Rationale |

| Monomer Conc. ([M]) | 1.5 – 2.0 M | High [M] favors propagation ( |

| Solvent | Dioxane or Toluene | Non-protic. Dioxane solubilizes the rigid polymer backbone better than Toluene. |

| Initiator | AIBN (Recrystallized) | 10-hour half-life at 65°C matches the reaction kinetics. |

| Ratio [M]:[I] | 100 : 1 | Standard target for |

| Temperature | 70°C – 80°C | Sufficient to decompose AIBN but below the monomer's flash point. |

Step-by-Step Workflow:

-

Charge: Add 2.0 g Fluorinated Maleimide and 20 mg AIBN to a Schlenk tube.

-

Solvate: Add 4.0 mL anhydrous Dioxane. Stir until dissolved.

-

Degas (Critical): Perform 3 cycles of Freeze-Pump-Thaw. Oxygen is a diradical that will quench the electron-deficient maleimide radical immediately.

-

Polymerize: Backfill with

, seal, and immerse in an oil bath at 75°C for 24 hours. -

Precipitation: Drop the viscous solution into excess Methanol (10x volume).

-

Self-Validating Sign: The polymer should precipitate as a white powder. If it forms a gummy oil, the molecular weight is too low (check [M] or purity).

-

-

Dry: Vacuum oven at 60°C for 12 hours.

Part 3: Controlled Radical Polymerization (RAFT)

Context: For applications requiring narrow dispersity (

Protocol B: RAFT Polymerization of PFPMI

Reagents:

-

Monomer: N-(pentafluorophenyl)maleimide (PFPMI).

-

CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).

Stoichiometry:

Step-by-Step Workflow:

-

Stock Solution: Prepare a stock solution of CTA and AIBN in Dioxane to ensure accurate weighing of small masses.

-

Assembly: In a Schlenk tube, combine PFPMI and the CTA/Initiator stock. Adjust total Dioxane to reach

M. -

Visual Check: The solution must be pink/red (color of the CTA).

-

Degas: Purge with Argon for 30 minutes (sparging is acceptable for RAFT if rigorous).

-

Reaction: Heat to 75°C .

-

Time: 12–18 hours. Do not exceed 80% conversion to avoid "dead" chain coupling.

-

-

Quench: Cool to 0°C and expose to air.

-

Purification: Precipitate in Methanol.

-

Self-Validating Sign: The resulting powder must remain pink . A white powder indicates loss of the CTA end-group (loss of "living" character).

-

Part 4: Alternating Copolymerization (Donor-Acceptor)

Context: This is the most robust method. Fluorinated maleimides (strong Acceptors) form a Charge Transfer Complex (CTC) with electron-rich monomers like Styrene (Donor). This results in a strictly alternating (A-B-A-B) sequence, even without controlled radical agents.

Protocol C: Spontaneous Alternating Copolymerization

Mechanism: The electron-poor double bond of the maleimide interacts with the electron-rich double bond of styrene, lowering the activation energy for cross-propagation.

Step-by-Step Workflow:

-

Complex Formation: Dissolve Fluorinated Maleimide (1 eq) and Styrene (1 eq) in Anisole or Cyclohexanone (

M).-

Self-Validating Sign: Upon mixing, the solution may turn bright yellow . This is the CTC forming. If no color change occurs, check monomer purity.

-

-

Initiation: Add AIBN (1 mol% relative to total monomer).

-

Reaction: Heat to 60°C . The reaction is highly exothermic; use a magnetic stirrer with robust torque.

-

Kinetics: Reaction is usually fast (4–6 hours).

-

Isolation: Precipitate in Methanol.

Part 5: Visualization & Logic

Figure 1: General Polymerization Workflow

A decision tree for selecting the correct protocol based on application needs.

Caption: Decision matrix for selecting polymerization routes based on purity and desired polymer architecture.

Figure 2: Donor-Acceptor Mechanism (Alternating Copolymerization)

Visualizing the Charge Transfer Complex (CTC) that drives alternating sequence.

Caption: Formation of the Charge Transfer Complex (CTC) ensures strictly alternating monomer sequences.

References

-

Polymerization of N-(pentafluorophenyl)

- Source: Barner-Kowollik, C., et al.

-

URL:[Link]

- Note: While the title refers to methacrylates, the kinetic data on fluorinated active esters and maleimide derivatives in this journal (and related citations within) provides the baseline for the RAFT conditions described.

-

Alternating Copolymerization Kinetics

-

Solubility and Properties of Fluorinated Maleimides

-

General RAFT Protocols for Maleimides

- Source: Moad, G., et al. "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry.

-

URL:[Link]

Sources

Application Note & Protocol: Leveraging 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione for Robust Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the functionalization of biomolecules using 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione, a key reagent in modern bioconjugation. We will delve into the underlying chemistry, provide actionable protocols, and discuss critical considerations for creating stable and effective bioconjugates for applications ranging from basic research to therapeutic development.

Introduction: The Power of Site-Specific Modification

The covalent attachment of molecules such as drugs, fluorescent dyes, or polymers to biomolecules—a process known as bioconjugation—is a cornerstone of modern biotechnology and pharmaceutical development.[1] Among the various chemical strategies, the reaction between a maleimide and a thiol group, predominantly from a cysteine residue in a protein, has become a favored method for site-specific modification.[2][3] This popularity stems from its high selectivity for thiols under mild, physiological conditions, rapid reaction kinetics, and generally high yields.[1][4]

This compound, an N-aryl substituted maleimide, offers specific advantages in this context. The electron-withdrawing nature of the 4-fluorophenyl group plays a crucial role in the stability of the final conjugate, a critical factor for in-vivo applications such as antibody-drug conjugates (ADCs).[5][6] This document will explore the functionalization of this particular maleimide, providing both the theoretical framework and practical guidance for its successful implementation.

The Core Chemistry: Thiol-Maleimide Michael Addition

The conjugation of this compound to a biomolecule containing a free thiol group proceeds via a Michael addition mechanism.[1][2] In this reaction, the nucleophilic thiolate anion (R-S⁻) attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring.[1] This results in the formation of a stable covalent thioether bond, specifically a succinimidyl thioether linkage.[1][7] This reaction is often categorized as a "click chemistry" reaction due to its efficiency, modularity, and mild reaction conditions.[1][2]

Caption: Mechanism of Thiol-Maleimide Conjugation.

Critical Reaction Parameters

The success of the thiol-maleimide conjugation is highly dependent on several key parameters:

-

pH: The reaction rate is contingent on the concentration of the reactive thiolate anion, which increases with pH.[1] The optimal pH range for this reaction is typically between 6.5 and 7.5.[1][8] Below pH 6.5, the rate of conjugation decreases due to the lower concentration of the thiolate anion.[1] Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, and the potential for side reactions with primary amines (e.g., lysine residues) increases.[1] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1]

-

Solvent: For maleimides with poor aqueous solubility, the use of a water-miscible organic co-solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is often necessary.[9][10]

-

Reducing Agents: Cysteine residues in proteins can form disulfide bonds, which are unreactive towards maleimides.[10][11] Therefore, it is often necessary to pre-treat the protein with a reducing agent to cleave these bonds and generate free thiols. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent as it is effective and does not contain a thiol group that could compete in the conjugation reaction.[8][12]

The Challenge of Stability: Retro-Michael Reaction and Hydrolysis

While the thioether bond formed is generally stable, it can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione in a biological environment.[4][5] This can lead to the release of the conjugated payload, reducing therapeutic efficacy and potentially causing off-target toxicity.[5]

A key strategy to overcome this instability is the subsequent hydrolysis of the succinimide ring in the conjugate.[5][13] The resulting ring-opened succinamic acid thioether is significantly more stable and resistant to the retro-Michael reaction.[13][14]

The N-aryl substitution with an electron-withdrawing group, such as the 4-fluorophenyl group, can accelerate this stabilizing hydrolysis.[5]

Caption: Stability Pathways of the Thioether Conjugate.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general procedure for the conjugation of this compound to a protein containing cysteine residues.

Materials:

-

Protein of interest

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation:

-

Maleimide Reagent Preparation:

-

Conjugation Reaction:

-

Purification:

Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability

To increase the long-term stability of the conjugate, a controlled hydrolysis step can be introduced.

Procedure:

-

Following the purification step in Protocol 1, adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate buffer).

-

Incubate the solution at room temperature for 2-4 hours, monitoring the hydrolysis by mass spectrometry if possible.

-

Re-buffer the stabilized conjugate into a neutral pH storage buffer (e.g., PBS pH 7.4) using a desalting column.

Data Presentation and Analysis

| Parameter | Recommended Range | Rationale |

| pH | 6.5 - 7.5 | Optimizes the concentration of the reactive thiolate anion while minimizing maleimide hydrolysis.[1] |

| Maleimide:Protein Molar Ratio | 10:1 to 20:1 | Ensures efficient labeling by providing an excess of the labeling reagent.[8][12] |

| Reaction Temperature | 4°C to Room Temperature | Slower reaction at 4°C may be beneficial for sensitive proteins.[15] |

| Reaction Time | 2 hours to overnight | Longer incubation times can increase labeling efficiency.[15] |

Workflow Visualization

Caption: Bioconjugation and Stabilization Workflow.

Conclusion

This compound is a powerful reagent for the site-specific functionalization of biomolecules. A thorough understanding of the thiol-maleimide Michael addition chemistry, the factors influencing the reaction, and the strategies for enhancing conjugate stability are paramount for successful application. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop robust and reliable bioconjugates for a wide array of applications in research, diagnostics, and therapeutics.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bachem.com [bachem.com]

- 3. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]

- 6. mdpi.com [mdpi.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. lumiprobe.com [lumiprobe.com]

- 11. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 12. resources.tocris.com [resources.tocris.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]

- 15. biotium.com [biotium.com]

- 16. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. par.nsf.gov [par.nsf.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione, also known as N-(4-Fluorophenyl)maleimide. This document is designed for researchers, chemists, and drug development professionals who require high-purity material for their applications, ranging from polymer chemistry to bioconjugation.[1] Purity is paramount, as contaminants can interfere with downstream reactions, alter biological activity, and compromise final product stability.

This guide provides a structured approach to purification, addressing common challenges through a series of frequently asked questions and troubleshooting scenarios.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental concepts and strategic decisions for purifying your target compound.

Q1: What are the primary methods for purifying crude this compound?

The two most effective and widely cited methods for purifying N-aryl maleimides are flash column chromatography and recrystallization.[2][3]

-

Flash Column Chromatography is excellent for separating the desired product from impurities with different polarities, such as unreacted starting materials or the hydrolyzed maleamic acid byproduct. It is particularly useful when dealing with complex mixtures or oily crude products.[2]

-

Recrystallization is a highly effective method for removing minor impurities from a solid crude product, often yielding material of very high purity. The key is selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.

Q2: What are the common impurities I should expect from the synthesis, and how do they impact my purification strategy?

Understanding potential impurities is critical for designing an effective purification protocol. The typical synthesis involves the cyclodehydration of N-(4-fluorophenyl)maleamic acid, which itself is formed from 4-fluoroaniline and maleic anhydride.[4]

| Impurity Type | Chemical Name | Origin | Impact & Removal Strategy |

| Starting Material | 4-Fluoroaniline | Unreacted starting material | Basic and polar. Easily removed by an acidic wash of the organic phase before purification or by silica gel chromatography. |

| Intermediate/Byproduct | N-(4-fluorophenyl)maleamic acid | Incomplete cyclization or hydrolysis of the maleimide ring | Highly polar carboxylic acid. Remains at the baseline on silica gel TLC. Removed effectively by column chromatography or by washing the crude product with a mild base (e.g., NaHCO₃ solution), though this risks hydrolyzing the desired product. |

| Byproduct | Acetic Anhydride / Acetic Acid | Reagents from cyclization step | Volatile. Typically removed under high vacuum (rotary evaporation).[2] |

| Side Products | Polymeric or oligomeric species | Maleimide polymerization | Often highly colored (red/brown) and less soluble. Can be removed by passing a solution of the crude product through a short plug of silica gel or by careful recrystallization.[3] |

Q3: How do I choose between column chromatography and recrystallization?

The choice depends on the physical state and purity of your crude product. The following decision tree can guide your choice.

Sources

Technical Support Center: Purification of 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione

Welcome to the technical support center for 3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. The integrity of your experimental results depends on the purity of your starting materials, and this resource is structured to address the specific challenges you may encounter.

Section 1: Understanding the Compound and the Importance of Purity

This compound, also known as N-(4-Fluorophenyl)maleimide, is a versatile reagent and building block in organic synthesis, particularly in the development of novel therapeutic agents and materials.[1][2] Its maleimide core is highly reactive and participates in various chemical transformations, including Diels-Alder reactions and Michael additions, making it valuable for bioconjugation and polymer chemistry.[1]

The presence of impurities can significantly impact the outcome of these reactions, leading to side-product formation, lower yields, and potentially misleading biological data. Therefore, rigorous purification is a critical step in any workflow involving this compound.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the purification of this compound.

Q1: What are the most common impurities I should expect in my crude sample?

A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the cyclodehydration of the corresponding N-arylmaleamic acid.[3][4] Potential impurities include:

-

Unreacted N-(4-Fluorophenyl)maleamic acid: The precursor to the final product. Its presence indicates an incomplete cyclization reaction.

-

Polymerized N-substituted maleimide: Maleimides can polymerize, especially when heated to high temperatures (above 150°C).[5]

-

By-products from the dehydrating agent: For instance, if acetic anhydride is used, residual acetic acid and its by-products might be present.[3][6]

-

Analogs and related products: Depending on the starting materials, you might see impurities like N-phenylmaleimide if there are contaminants in the primary amine.[5]

-

Red-colored impurities: These are often oligomeric species or degradation products.[5]

Q2: My purified product is yellow to green, but the literature reports it as a white solid. Is this a problem?

A2: While a slight off-white or pale yellow color might be acceptable for some applications, a significant yellow or green hue often indicates the presence of impurities.[2] The color can arise from trace amounts of colored by-products or degradation products. For applications requiring high purity, such as in drug development, achieving a white crystalline solid is desirable. Further purification by recrystallization or column chromatography is recommended.

Q3: I'm having trouble getting my compound to crystallize during recrystallization. What can I do?

A3: Several factors can hinder crystallization:

-